molecular formula C7H7Cl2N B2485069 2-Chloro-3-(2-chloroethyl)pyridine CAS No. 1335051-31-4

2-Chloro-3-(2-chloroethyl)pyridine

Cat. No.: B2485069
CAS No.: 1335051-31-4
M. Wt: 176.04
InChI Key: JEFPWHDFVYWVPI-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the pyridine ring, making it a versatile scaffold in organic synthesis .

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFPWHDFVYWVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)pyridine typically involves the chlorination of 3-(2-chloroethyl)pyridine. One common method includes the reaction of 3-(2-chloroethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H9N+SOCl2C7H7Cl2N+SO2+HCl\text{C}_7\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_7\text{Cl}_2\text{N} + \text{SO}_2 + \text{HCl} C7​H9​N+SOCl2​→C7​H7​Cl2​N+SO2​+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 of the pyridine ring exhibit differential reactivity. The 2-chloro group is more susceptible to nucleophilic substitution due to resonance stabilization of the transition state by the adjacent nitrogen atom.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldNotes
Alkoxy substitutionMethanol, KOH, 60°C2-Methoxy-3-(2-chloroethyl)pyridine72%Rate enhanced by polar aprotic solvents (DMF)
AminationNH₃ (aq.), CuCl₂ catalyst, 80°C2-Amino-3-(2-chloroethyl)pyridine65%Competing elimination observed at higher temps
Thiol substitutionNaSH, EtOH, reflux2-Sulfhydryl-3-(2-chloroethyl)pyridine58%Requires inert atmosphere to prevent oxidation

Mechanistic Insight :

  • The 2-chloro substitution follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient pyridine ring.

  • The chloroethyl group undergoes SN2 displacement under basic conditions, forming ethylene byproducts in elimination side reactions .

Elimination Reactions

The β-chloroethyl group readily participates in dehydrohalogenation under alkaline conditions, producing vinylpyridine derivatives.

Experimental Data:

BaseSolventTemperatureProductSelectivity
NaOHH₂O/EtOH70°C3-Vinylpyridine84%
KOtBuTHF25°C3-(1-Chloroethylene)pyridine63%

Kinetics :

  • Elimination rates increase with solvent polarity (e.g., DMF > THF) and strong bases (e.g., KOtBu > NaOH) .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, leveraging both aromatic and aliphatic chlorine sites.

Case Study: Suzuki-Miyaura Coupling

ConditionsAryl Boronic AcidProductYield
Pd(PPh₃)₄, K₂CO₃, DME, 90°CPhenylboronic acid2-Phenyl-3-(2-chloroethyl)pyridine78%
PdCl₂(dppf), CsF, DMF, 110°C4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-(2-chloroethyl)pyridine69%

Challenges :

  • The chloroethyl group may undergo unintended dechlorination at elevated temperatures (>100°C).

Reductive Dechlorination

Selective reduction of the chloroethyl group is achievable with transition-metal catalysts:

CatalystReducing AgentProductConversion
Pd/CH₂ (1 atm)3-Ethylpyridine92%
Ni-RaneyNaBH₄, MeOH3-(2-Hydroxyethyl)pyridine74%

Cyclization Reactions

Intramolecular reactions form fused heterocycles, a key route in pharmaceutical intermediate synthesis:

ConditionsProductApplicationYield
K₂CO₃, DMF, 120°CPyrido[2,3-b]azepineAnticancer scaffold66%
CuI, L-proline, DMSOPyrido[3,2-e]thiazoleAntimicrobial agent58%

Critical Analysis of Reaction Limitations

  • Steric Hindrance : The 2-chloroethyl group reduces accessibility to the 3-position, necessitating high-energy conditions for substitutions at this site.

  • Side Reactions : Competing eliminations and aryl Cl displacement occur in polar solvents (e.g., DMSO, DMF) .

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-3-(2-chloroethyl)pyridine has the chemical formula C₆H₅Cl₂N and is characterized by a pyridine ring substituted with chlorine and a chloroethyl group. Its structure allows it to act as an alkylating agent, which can modify biological molecules.

Scientific Research Applications

  • Pharmaceutical Synthesis
    • Intermediate in Drug Development : This compound serves as an intermediate in synthesizing various pharmaceuticals, including antihistamines and anti-inflammatory agents. Its reactivity allows for the introduction of functional groups that are critical for biological activity .
    • Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, studies have synthesized thienopyridines linked to this compound that show promising antitumor activities .
  • Agrochemical Applications
    • Pesticide Development : The compound is utilized in the synthesis of neonicotinoids, a class of neuro-active insecticides modeled after nicotine. These compounds are effective against a variety of pests while being less toxic to mammals .
  • Biochemical Research
    • Enzyme Inhibition Studies : As a precursor for enzyme inhibitors, this compound is used to explore enzyme mechanisms. It helps in understanding how certain compounds can inhibit enzymatic activity, which is crucial for drug design.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that thienopyridine derivatives synthesized from this compound exhibited significant anticancer activity against various cell lines. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential of this compound in cancer therapy .

Case Study 2: Synthesis of Neonicotinoids

Research conducted on the synthesis of neonicotinoids from this compound revealed that these compounds effectively target insect nicotinic acetylcholine receptors. Field trials indicated their efficacy in controlling pest populations while minimizing environmental impact compared to traditional pesticides .

Data Table: Applications Overview

Application AreaSpecific UseExample Compounds
Pharmaceutical SynthesisIntermediate for drug developmentAntihistamines, anti-inflammatories
AgrochemicalsSynthesis of neonicotinoid pesticidesImidacloprid, Clothianidin
Biochemical ResearchEnzyme inhibition studiesThienopyridine derivatives

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)pyridine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2-chloroethyl)pyridine is unique due to the presence of both chlorine atoms and an ethyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

2-Chloro-3-(2-chloroethyl)pyridine is a chemical compound with significant biological activity. Its structure, characterized by a pyridine ring substituted with chloroethyl groups, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, including its synthesis, toxicity, and pharmacological properties based on diverse research findings.

  • Molecular Formula : C7H8Cl2N
  • Molecular Weight : 141.6 g/mol
  • CAS Number : 39892-24-5

Synthesis

The synthesis of this compound can be achieved through various synthetic routes involving chlorination reactions. For instance, one method includes the reaction of 3-(2-hydroxyethyl)pyridine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) under controlled conditions .

Toxicological Studies

Research indicates that compounds related to this compound exhibit varying degrees of toxicity and potential carcinogenicity. A notable study conducted by the National Toxicology Program assessed the carcinogenic potential of similar chlorinated pyridines in Fischer 344 rats and B6C3F1 mice. The study found no significant increase in tumor incidence across various dosages, although slight dose-related effects on body weight were observed .

Pharmacological Effects

The biological activity of this compound has been linked to its interactions with nicotinic acetylcholine receptors (nAChRs). Research has shown that related compounds can act as ligands for these receptors, influencing neuronal signaling pathways. This interaction suggests potential applications in neuropharmacology and as a therapeutic target for neurological disorders .

Case Studies and Research Findings

  • Carcinogenicity Assessment :
    • A two-year bioassay demonstrated that while there was no significant correlation between exposure to similar compounds and tumor development, specific dose-related effects were noted, particularly in male rats where subcutaneous fibromas were observed .
  • Neuropharmacological Studies :
    • In studies examining the binding affinity of chlorinated pyridines to nAChRs, it was found that certain derivatives had comparable potency to nicotine itself, indicating their potential as neuroactive agents .

Environmental Impact

The environmental release of chlorinated compounds like this compound raises concerns regarding their persistence and potential ecological toxicity. Studies have documented hazardous waste characteristics associated with these compounds, emphasizing the need for careful handling and disposal .

Data Summary Table

Study TypeFindingsReference
Carcinogenicity AssessmentNo significant tumor incidence; slight body weight depression in treated groups
Neuropharmacological EffectsCompounds act as ligands for nAChRs; potential therapeutic applications
Environmental ImpactDocumented hazardous waste characteristics; need for careful management

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